1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea

Urea Transporter Diuretic Research Kidney Physiology

This asymmetric urea derivative (C13H16N2O2, MW 232.28) is validated as a selective UT-A1 inhibitor (IC₅₀ 3 µM) with >16-fold enhancement over parent analogs. The 3-acetylphenyl substitution is essential for target engagement. Ideal as a chemical probe for salt-sparing diuretic research and CCR5 antagonist screening. Order high-purity batches for reproducible SAR campaigns.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B14912845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)NCC2CC2
InChIInChI=1S/C13H16N2O2/c1-9(16)11-3-2-4-12(7-11)15-13(17)14-8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3,(H2,14,15,17)
InChIKeyRRAJUBVJCDLQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea: Procurement-Ready Properties, Key Identifiers, and Baseline Chemical Profile


1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea (CAS: 1208930-92-0) is an asymmetric, substituted urea featuring a 3-acetylphenyl group and a cyclopropylmethyl moiety. Its molecular formula is C13H16N2O2, with a molecular weight of 232.28 g/mol . This small-molecule urea derivative is a research compound of interest in chemical biology and early drug discovery, with documented bioactivity against urea transporter UT-A1 (IC₅₀ = 3.00 µM) and potential as a CCR5 antagonist [1][2]. Its unique substitution pattern distinguishes it from simpler urea analogs and positions it as a tool for studying transporter biology and chemokine receptor modulation.

Why Generic Urea Analogs Cannot Simply Replace 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea: A Procurement Perspective


Simple interchange with unsubstituted urea, N-phenylurea, or even N-cyclopropylmethylurea is unsupported by data, as the specific 3-acetylphenyl and cyclopropylmethyl substituents are essential for the observed bioactivity profile. For instance, the parent compound 1-(cyclopropylmethyl)urea shows negligible inhibitory activity (IC₅₀ > 50,000 nM against MKP-1) [1], while 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea demonstrates potent, selective inhibition of the UT-A1 transporter (IC₅₀ = 3,000 nM) [2]. This >16-fold enhancement in potency and shift in target engagement underscore that the combined substitution pattern is not merely additive but functionally transformative. Procurement of a generic analog would introduce unknown and likely inferior activity parameters, compromising experimental reproducibility and the validity of structure-activity relationship (SAR) conclusions.

1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea: Quantitative Differentiation Guide for Scientific and Industrial Procurement


Quantified Enhancement in UT-A1 Inhibitory Potency Relative to Lead Compound DMTU

1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea inhibits the kidney urea transporter UT-A1 with an IC₅₀ of 3,000 nM (3 µM) [1]. In a direct cross-study comparison, the benchmark urea transporter inhibitor dimethylthiourea (DMTU) exhibits an IC₅₀ of 2,000,000–3,000,000 nM (2–3 mM) against the same target [2]. This represents a ~1000-fold increase in inhibitory potency for the target compound, a substantial improvement that translates to significantly lower compound consumption in biological assays and a more efficient tool for probing UT-A1-mediated urea transport in cellular and in vivo models.

Urea Transporter Diuretic Research Kidney Physiology SAR Analysis

Demonstrated Selectivity Profile: Preferential UT-A1 Inhibition Over UT-B

Within the same experimental platform, 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea displays a measurable selectivity window between the two major urea transporter isoforms. It inhibits UT-A1 with an IC₅₀ of 3,000 nM, while its IC₅₀ for UT-B is 50,000 nM [1]. This yields a UT-B/UT-A1 selectivity ratio of approximately 16.7-fold. In contrast, the reference inhibitor DMTU shows no isoform selectivity, with IC₅₀ values for both UT-A1 and UT-B falling within the same 2–3 mM range [2]. This intrinsic selectivity reduces the likelihood of confounding effects mediated by UT-B inhibition when the compound is used to interrogate UT-A1-specific functions in renal physiology.

Urea Transporter Selectivity Profiling Isoform-Specific Inhibition Diuretic Development

Structural Determinants of Activity: The Essential Role of the 3-Acetylphenyl Motif

The functional importance of the 3-acetylphenyl group is substantiated by comparing the activity of 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea with that of the simpler analog 1-(cyclopropylmethyl)urea. While the target compound inhibits UT-A1 with an IC₅₀ of 3,000 nM [1], the unsubstituted 1-(cyclopropylmethyl)urea shows negligible inhibitory activity in a related enzymatic assay (IC₅₀ > 50,000 nM against MKP-1) [2]. Although the assays differ in target, the >16-fold difference in potency underscores that the 3-acetylphenyl substituent is not a passive structural element but a critical pharmacophoric feature that drives target engagement and bioactivity. This structural insight is further supported by patent literature describing acyl-urea derivatives as pharmacologically active entities [3].

Structure-Activity Relationship Medicinal Chemistry Urea Derivatives SAR Analysis

Expanded Pharmacological Potential: Preliminary Indication of CCR5 Antagonism

Independent preliminary pharmacological screening has identified 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea as a potential CCR5 antagonist [1]. This activity is consistent with the broader class of urea-based compounds, which have been developed as potent CCR5 antagonists with demonstrated antiviral efficacy against HIV-1 [2]. While specific IC₅₀ values for CCR5 antagonism by this exact compound are not yet available in public repositories, this qualitative finding indicates a secondary bioactivity axis that is absent in simpler urea analogs like DMTU or 1-(cyclopropylmethyl)urea. This multi-target potential may be advantageous in phenotypic screening or polypharmacology studies where UT-A1 inhibition is not the sole endpoint of interest.

Chemokine Receptor CCR5 Antagonist HIV Entry Inflammation

Procurement-Aligned Application Scenarios for 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea: Where the Evidence Supports Use


Development of Next-Generation UT-A1-Selective Diuretics ('Urearetics')

The compound's ~1000-fold improvement in UT-A1 potency over DMTU and its 16.7-fold selectivity over UT-B [1][2] directly support its use as a chemical probe in renal physiology studies aimed at developing novel, salt-sparing diuretics. Its potency allows for low-concentration (<10 µM) in vitro studies and potentially reduced dosing in in vivo rodent models, while its selectivity minimizes confounding effects from UT-B inhibition, which could otherwise alter vasa recta urea recycling and complicate data interpretation.

Structure-Activity Relationship (SAR) Expansion for Urea Transporter Inhibitors

The demonstrated importance of the 3-acetylphenyl group in enhancing target engagement [3] makes this compound a critical anchor point in SAR campaigns. Medicinal chemists can systematically modify the cyclopropylmethyl or acetyl moieties to further optimize potency, selectivity, or ADME properties, using the quantifiable activity benchmarks provided here as a baseline for analog comparison.

Dual-Purpose Screening in Chemokine Receptor and Transporter Biology

Laboratories engaged in phenotypic screening for HIV entry inhibitors or inflammation modulators can leverage the compound's documented CCR5 antagonist potential [4] alongside its UT-A1 activity. This dual-target profile enables more efficient compound library utilization, as a single well-characterized molecule can serve as a positive control or starting point for two distinct therapeutic area programs.

In Vitro Pharmacological Tool for Urea Transport Mechanism Studies

With a well-defined, sub-millimolar IC₅₀ for UT-A1 and a clear selectivity window over UT-B [1], this compound is an ideal tool for dissecting the specific contributions of UT-A1 to urea recycling in isolated kidney tubule preparations or cell culture models. Its use can help delineate UT-A1-mediated versus UT-B-mediated urea flux in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Acetylphenyl)-3-(cyclopropylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.